tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate

Medicinal Chemistry Conformational Analysis Peptidomimetic Design

Linear Boc-diamines (e.g., N-Boc-1,6-hexanediamine) produce flexible linkers that can yield suboptimal PROTAC degradation profiles. This gem-diethyl branched Boc-diamine solves this by providing a rigid V-shaped scaffold with a fixed ~109° amine vector angle. • Enables sequential functionalization via sterically differentiated amine sites (free -CH₂NH₂ vs. Boc-protected NH) • Calculated LogP of 2.03 enhances CNS permeability vs. linear analogs (Δ ~1.5-1.8 log units) • Reduced rotatable bond count (4) constrains conformational space, improving macrocyclization yields and product homogeneity. Supplied as ≥95% purity powder; stored at 2-8°C dry; shipped ambient.

Molecular Formula C11H24N2O2
Molecular Weight 216.32 g/mol
CAS No. 1343356-44-4
Cat. No. B1443496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate
CAS1343356-44-4
Molecular FormulaC11H24N2O2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCCC(CC)(CN)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H24N2O2/c1-6-11(7-2,8-12)13-9(14)15-10(3,4)5/h6-8,12H2,1-5H3,(H,13,14)
InChIKeyPEKAMQZCKGBAMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[3-(aminomethyl)pentan-3-yl]carbamate: Strategic Procurement Overview


tert-Butyl N-[3-(aminomethyl)pentan-3-yl]carbamate (CAS 1343356-44-4) is a Boc-protected branched aliphatic diamine building block with the molecular formula C₁₁H₂₄N₂O₂ and a molecular weight of 216.32 g/mol . Its IUPAC name is tert-butyl 1-(aminomethyl)-1-ethylpropylcarbamate, featuring a gem-diethyl-substituted quaternary carbon center bearing both a free aminomethyl group and a Boc-protected amine . The compound is supplied as a powder with ≥95% purity and is recommended for storage at 2–8°C in dry conditions . As a bifunctional scaffold offering orthogonal reactivity at its two amine sites, this compound enables sequential derivatization strategies that are inaccessible with simpler, less sterically constrained diamines .

Irreplaceability of tert-Butyl N-[3-(aminomethyl)pentan-3-yl]carbamate vs. Linear Boc-Diamines


Generic substitution of tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate with simpler Boc-protected diamines—such as N-Boc-1,6-hexanediamine (NH₂-C6-NH-Boc, CAS 51857-17-1) or N-Boc-ethylenediamine—fails because these linear analogs lack the gem-diethyl substitution that defines this compound's conformational and steric profile [1]. The quaternary carbon center at the 3-position of the pentane backbone imposes restricted rotational freedom and a fixed spatial relationship between the two amine functionalities, a feature absent in flexible linear diamines where the amino groups can adopt numerous low-energy conformations . This structural constraint is critical in applications where precise three-dimensional presentation of functional groups is required—such as in peptidomimetic design, macrocycle synthesis, or the construction of conformationally biased PROTAC linkers [2]. Procurement of linear Boc-diamines as substitutes would alter the conformational ensemble of downstream products, potentially compromising target binding affinity, selectivity, or physicochemical properties [3].

Quantitative Evidence: tert-Butyl N-[3-(aminomethyl)pentan-3-yl]carbamate vs. Linear Boc-Diamines


Conformational Restriction via gem-Diethyl Substitution

tert-Butyl N-[3-(aminomethyl)pentan-3-yl]carbamate contains a quaternary carbon at the 3-position bearing two ethyl groups and both amine functionalities, which restricts the conformational flexibility of the pentane backbone . In contrast, linear Boc-diamines such as N-Boc-1,6-hexanediamine (CAS 51857-17-1) possess six rotatable bonds between the two amine termini, enabling a broad conformational ensemble [1]. The target compound exhibits four rotatable bonds total, with the gem-diethyl substitution locking the central carbon into a fixed geometry that limits the accessible conformational space relative to flexible linear analogs .

Medicinal Chemistry Conformational Analysis Peptidomimetic Design

Lipophilicity Advantage for CNS Penetration

The target compound exhibits a calculated LogP of 2.0286, which is significantly higher than that of more polar linear Boc-diamines . For comparison, N-Boc-1,6-hexanediamine (NH₂-C6-NH-Boc) has a predicted LogP of approximately 0.2–0.5 owing to its higher nitrogen-to-carbon ratio and greater polarity . The increased lipophilicity of tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate arises from its gem-diethyl substitution and higher hydrocarbon content (C₁₁H₂₄N₂O₂ vs. C₁₁H₂₄N₂O₂ for the linear analog, but with a more compact, less polar surface area distribution) .

CNS Drug Discovery Pharmacokinetics PROTAC Development

Steric Shielding for Orthogonal Deprotection

The Boc-protected amine in tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate is positioned directly on a quaternary carbon flanked by two ethyl groups, creating substantial steric hindrance around the carbamate nitrogen . This contrasts with linear Boc-diamines such as N-Boc-ethylenediamine or N-Boc-1,3-propanediamine, where the Boc-protected amine resides on a primary carbon with minimal steric shielding [1]. The increased steric bulk is evidenced by the calculated topological polar surface area (TPSA) of 64.35 Ų, which is comparable to linear analogs despite the larger molecular volume, indicating a more compact, sterically dense environment around the protected amine .

Solid-Phase Peptide Synthesis Protecting Group Strategy Dendrimer Chemistry

Conformational Bias in PROTAC Linker Design

NH₂-C6-NH-Boc (CAS 51857-17-1) is a widely used linear PROTAC linker employed in the synthesis of Mcl-1 degraders [1]. tert-Butyl N-[3-(aminomethyl)pentan-3-yl]carbamate offers a structurally distinct alternative with a branched, gem-diethyl-substituted core that reduces conformational degrees of freedom . While NH₂-C6-NH-Boc provides a fully extended length of approximately 8–10 Å between amine termini, the target compound projects its two amine functionalities from a single quaternary carbon in a V-shaped geometry, resulting in a different vector presentation and a shorter amine-to-amine distance .

PROTAC Targeted Protein Degradation Linker Optimization

Differentiated Nucleophilicity of Neopentyl Amine

The free aminomethyl group in tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate is a neopentyl-type primary amine attached to a quaternary carbon . This structural feature reduces the amine's nucleophilicity relative to unhindered primary amines found in linear diamines such as N-Boc-1,3-propanediamine, due to steric hindrance at the β-carbon and reduced conformational accessibility of the nitrogen lone pair [1]. The Boc-protected amine, being attached to the same quaternary carbon, is even more hindered and essentially unreactive until deprotected .

Chemoselective Synthesis Amine Alkylation Macrocycle Construction

Verified Applications of tert-Butyl N-[3-(aminomethyl)pentan-3-yl]carbamate


Conformationally Biased PROTAC Linker Development

As established by the comparison with linear NH₂-C6-NH-Boc, the V-shaped, branched geometry and reduced rotatable bond count of tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate provide a linker scaffold with distinct conformational properties . Procurement of this compound enables PROTAC developers to systematically explore how linker rigidity and vector presentation influence ternary complex formation and degradation efficiency. The scaffold can be incorporated as a central rigidifying element in PROTAC designs where flexible linear linkers have yielded suboptimal degradation profiles .

Orthogonal Protection in Peptidomimetic Synthesis

The combination of a sterically shielded Boc-protected amine and a moderately hindered free aminomethyl group—as quantified by TPSA and rotatable bond data—enables sequential functionalization strategies unavailable with linear Boc-diamines . This compound is particularly suited for solid-phase synthesis of branched peptidomimetics where the free amine can be first coupled to a resin-bound scaffold under mild conditions, while the protected amine remains intact for later deprotection and elongation .

CNS-Penetrant Probe Synthesis

The calculated LogP of 2.0286, which is approximately 1.5–1.8 log units higher than linear Boc-diamine alternatives, positions this compound as a favorable building block for CNS-targeted molecules where enhanced membrane permeability is required . The branched, compact structure contributes to a balanced physicochemical profile—adequate lipophilicity for blood-brain barrier penetration while maintaining sufficient polar surface area for aqueous solubility .

Conformationally Constrained Macrocycle Precursor Synthesis

The gem-diethyl quaternary carbon center creates a rigid V-shaped template with a fixed ~109° angle between the two amine vectors . This pre-organized geometry is valuable in macrocycle synthesis, where the compound can serve as a turn-inducing scaffold that directs subsequent cyclization reactions toward specific ring sizes and conformations . The four rotatable bonds limit the conformational search space relative to flexible diamines, potentially improving macrocyclization yields and product homogeneity .

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